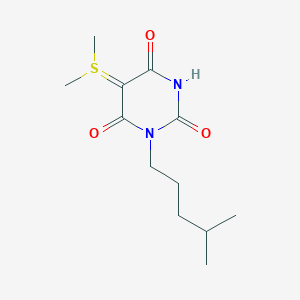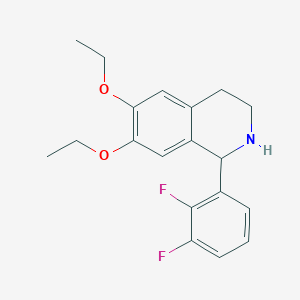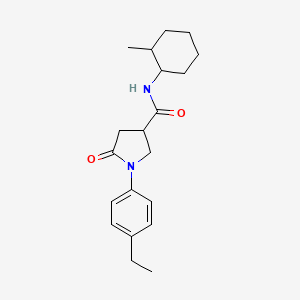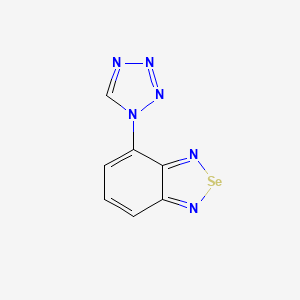![molecular formula C22H15Cl2N3O4 B11511631 (4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-2-(5-chloro-2-nitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11511631.png)
(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-2-(5-chloro-2-nitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrazolone core, and multiple substituents such as chloro, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the chloro and methyl groups: These substituents can be added via electrophilic aromatic substitution reactions.
Formation of the pyrazolone core: This involves the condensation of a hydrazine derivative with a β-diketone.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alkanes.
Applications De Recherche Scientifique
(4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a biochemical probe.
Mécanisme D'action
The mechanism by which (4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can be compared with other pyrazolone derivatives and furan-containing compounds.
Organochlorine Compounds: These include compounds like chloroform and dichloromethane, which share the presence of chlorine atoms but differ in their overall structure and properties.
Uniqueness
The uniqueness of (4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and materials, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H15Cl2N3O4 |
|---|---|
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
(4Z)-4-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-2-(5-chloro-2-nitrophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C22H15Cl2N3O4/c1-12-16(4-3-5-18(12)24)21-9-7-15(31-21)11-17-13(2)25-26(22(17)28)20-10-14(23)6-8-19(20)27(29)30/h3-11H,1-2H3/b17-11- |
Clé InChI |
SBKXEJAKISCTBF-BOPFTXTBSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C |
SMILES canonique |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-hydroxy-3-[(1Z)-2-hydroxy-3,3-dimethylbut-1-en-1-yl]-2H-1,4-benzoxazin-2-yl}-3,3-dimethylbutan-2-one](/img/structure/B11511555.png)
![ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11511559.png)
![(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11511566.png)
![7-[4-[(2,6-Dimethoxybenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11511571.png)
![N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide](/img/structure/B11511575.png)

![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)



![7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11511604.png)
![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11511605.png)
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11511606.png)

